Pyraclostrobin

Descripción general

Descripción

Piraclostrobina es un fungicida sintético que pertenece a la clase química de las estrobilurinas. Es un inhibidor de la quinona externa (QoI) que se utiliza ampliamente en la agricultura para proteger los cultivos de diversas enfermedades fúngicas. Piraclostrobina funciona inhibiendo la respiración mitocondrial en los hongos, lo que previene eficazmente su crecimiento y proliferación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Piraclostrobina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del metil N-(2-((1-(4-clorofenil)-1H-pirazol-3-il)oximetil)fenil)-N-metoxicarbamato con reactivos apropiados en condiciones controladas. La síntesis generalmente involucra pasos como la esterificación, la ciclización y la cloración .

Métodos de producción industrial

En entornos industriales, la piraclostrobina a menudo se produce utilizando técnicas avanzadas como la polimerización in situ. Por ejemplo, las nanocapas de piraclostrobina se pueden preparar utilizando resina de urea-formaldehído como material de pared. El proceso involucra el uso de emulsionantes y solventes para lograr las propiedades fisicoquímicas deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

Piraclostrobina experimenta varias reacciones químicas, que incluyen:

Oxidación: Piraclostrobina se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la piraclostrobina, alterando sus propiedades químicas.

Sustitución: Piraclostrobina puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la piraclostrobina puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desclorados .

Aplicaciones Científicas De Investigación

Agricultural Applications

Pyraclostrobin is primarily used in agriculture to manage fungal diseases across various crops. Its mode of action involves inhibiting mitochondrial respiration in fungi, leading to cell death. Below are some key applications:

- Fungal Disease Control : this compound is effective against numerous fungal pathogens, including Mycosphaerella species affecting bananas and Pseudomonas syringae in tomatoes. Studies have shown that it can delay the development of both viral and bacterial diseases, enhancing plant resistance and overall health .

- Yield Improvement : Research indicates that this compound can increase crop yields. For instance, a study on soybean crops showed a yield increase of approximately 4.1% when treated with this compound compared to untreated controls .

- Enhanced Plant Defense Mechanisms : this compound has been observed to activate plant defense responses. In tomato plants, it increased the expression of pathogenesis-related proteins and enhanced resistance to viral infections such as Cucumber mosaic virus (CMV) .

Toxicological Studies

While this compound is beneficial for crops, understanding its toxicological profile is crucial for safe usage:

- Acute Toxicity : this compound exhibits low acute oral toxicity (LD50 >5000 mg/kg) and moderate inhalation toxicity (LC50 310−1070 mg/m³) in rats . Chronic exposure studies have reported various physiological effects, including changes in liver function and body weight alterations at high doses.

- Neurotoxicity and Metabolic Effects : Some studies have linked this compound exposure to neurodegenerative effects and triglyceride accumulation in animal models. It has been suggested that these effects occur through mechanisms independent of PPARγ pathways, indicating potential mitochondrial dysfunction .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Field Trials on Corn : In Iowa, this compound was applied extensively on corn crops to combat fungal diseases associated with high-density planting practices. Reports indicated significant reductions in disease incidence and improved crop health during the growing season .

- Impact on Non-Fungal Pathogens : A study demonstrated that this compound not only controlled fungal pathogens but also reduced the incidence of viral infections in treated plants under field conditions. This dual action enhances its value as a crop protection agent .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

Mecanismo De Acción

Piraclostrobina ejerce sus efectos inhibiendo la respiración mitocondrial en los hongos. Se dirige específicamente al complejo III del citocromo b en el sitio Qo, bloqueando la transferencia de electrones y alterando la síntesis de trifosfato de adenosina (ATP). Esta inhibición lleva a la muerte de las células fúngicas .

Comparación Con Compuestos Similares

Piraclostrobina es parte de la familia de fungicidas estrobilurinas, que incluye compuestos como:

- Azoxystrobina

- Kresoxim-metil

- Picoxystrobina

- Fluoxastrobina

- Oryzastrobina

- Dimoxystrobina

- Trifloxystrobina

En comparación con estos compuestos similares, la piraclostrobina es conocida por su alta eficacia y actividad de amplio espectro contra diversos patógenos fúngicos. Su estructura química única y su modo de acción la convierten en una herramienta valiosa en la agricultura moderna .

Actividad Biológica

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different organisms, and implications for environmental and human health.

This compound operates primarily by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the electron transport chain, leading to reduced ATP production and ultimately fungal cell death. This mode of action not only affects pathogenic fungi but also has implications for non-target organisms, including beneficial microbes and higher trophic levels.

Gene Expression Modulation

Recent studies have shown that this compound can alter gene expression in fungi. For instance, research on Magnaporthe oryzae, the rice blast fungus, revealed that this compound treatment led to significant changes in DNA methylation patterns, affecting the expression of 564 genes—340 upregulated and 224 downregulated. Key pathways impacted included protein processing in the endoplasmic reticulum (ER), ubiquitin-mediated proteolysis, and glutathione metabolism .

Biological Activity Against Pathogens

This compound exhibits potent antifungal activity against a variety of plant pathogens. It has been shown to effectively control diseases such as:

- Rice Blast (Magnaporthe oryzae)

- Powdery Mildew (Erysiphe graminis)

- Late Blight (Phytophthora infestans)

The efficacy of this compound varies by concentration and application method, with optimal results observed when used as part of an integrated pest management strategy.

Impact on Honeybees

Research indicates that this compound may impair the health of honeybees (Apis mellifera), particularly affecting their mandibular and hypopharyngeal glands. This impairment can lead to reduced foraging efficiency and overall hive productivity . Monitoring studies have suggested that sublethal doses could impact reproductive performance and homing abilities .

Human Health Considerations

This compound's safety profile has been evaluated through various toxicity studies. Acute toxicity tests show low oral (LD50 > 5000 mg/kg) and dermal (LD50 > 2000 mg/kg) toxicity in rats, indicating a relatively safe profile for humans at typical exposure levels . However, chronic exposure studies have raised concerns about potential liver damage and alterations in blood parameters at higher concentrations .

Environmental Persistence and Metabolism

This compound is known for its persistence in the environment, which raises concerns regarding its accumulation in soil and water systems. Studies have demonstrated that it can be metabolized by soil microorganisms, leading to various degradation products with differing biological activities. For example, metabolites derived from Streptomyces sp. exhibit significant antimicrobial properties, suggesting that while this compound itself may pose risks, its breakdown products could have beneficial effects .

Case Studies

- Case Study on Rice Blast Control : A field trial demonstrated that this compound applied at a rate of 0.5 kg/ha significantly reduced rice blast incidence compared to untreated controls, highlighting its effectiveness as a fungicide under field conditions.

- Honeybee Health Impact Study : An investigation into the effects of pesticide exposure on honeybee colonies revealed that those exposed to sublethal doses of this compound exhibited impaired foraging behavior and reduced hive productivity over time.

Propiedades

IUPAC Name |

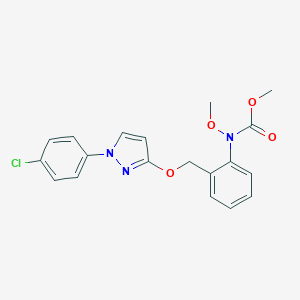

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSNVGNWUDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032638 | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light beige solid; [Merck Index] | |

| Record name | Pyraclostrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.9 mg/L at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.95X10-10 mm Hg at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light beige crystalline solid | |

CAS No. |

175013-18-0 | |

| Record name | Pyraclostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclostrobin [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.7 to 65.2 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.